2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde
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Overview
Description
2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a 4-methylpiperidin-1-yl group and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde typically involves the reaction of 4-methylpiperidine with thiazole-5-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-Methylpiperidin-1-yl)thiazole-5-carboxylic acid.
Reduction: 2-(4-Methylpiperidin-1-yl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid
- 2-(4-Methyl-1-piperazinyl)thiazole-5-carboxaldehyde
- 2-(4-Methyl-1-piperidinyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group and the aldehyde functional group at the 5-position of the thiazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-12(5-3-8)10-11-6-9(7-13)14-10/h6-8H,2-5H2,1H3 |
InChI Key |
CCUKZZNLILKECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)C=O |
Origin of Product |
United States |
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